2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c15-14(16,17)8-22-9-6-20(7-9)13(21)12-5-18-10-3-1-2-4-11(10)19-12/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJYMMWPPAQJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline typically involves a multi-step process. One common method is the visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols . This method uses readily available fluoroalkyl alcohols as fluoroalkoxylation reagents and displays a wide substrate scope, providing the fluoroalkoxylated products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the azetidine ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced quinoxaline derivatives.
Scientific Research Applications
Antimicrobial Applications
Quinoxaline derivatives are known for their antimicrobial properties. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against a range of pathogens.
- Mechanism of Action : The trifluoromethyl group is believed to improve the lipophilicity and membrane permeability of the compounds, facilitating better interaction with microbial targets .
- Case Studies :
- A study demonstrated that similar quinoxaline derivatives showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting a potential role for 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline in treating bacterial infections .
- Another investigation reported that derivatives containing the quinoxaline moiety exhibited promising antifungal activity against Candida albicans and Penicillium chrysogenum .
Anticancer Applications
The potential anticancer effects of quinoxaline derivatives have been extensively studied. The compound may offer dual functionality as both an antimicrobial and an anticancer agent.
- Research Findings :
- In vitro studies have shown that certain quinoxaline derivatives can inhibit tumor cell proliferation more effectively than established chemotherapeutics like doxorubicin .
- A specific derivative was noted for its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects .
Chronic and Metabolic Disease Applications
Beyond antimicrobial and anticancer uses, quinoxaline derivatives are being explored for their roles in managing chronic diseases such as diabetes and neurodegenerative disorders.
- Diabetes Management : Some studies suggest that quinoxaline derivatives may influence glucose metabolism and insulin sensitivity, offering a new avenue for diabetes treatment .
- Neuroprotective Effects : Research indicates potential neuroprotective properties of quinoxaline derivatives, which could be beneficial in treating conditions like Alzheimer's disease due to their ability to cross the blood-brain barrier .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline, we analyze structurally related quinoxaline derivatives with variations in substituents and functional groups. Key comparisons include:
N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide
Structure: Features a quinoxaline-2-carboxamide linked to an ethyl group with a trifluoromethyl pyrazole substituent . Key Differences:
- Substituent Type : Replaces the azetidine-carbonyl group with a carboxamide-ethyl-pyrazole chain.
- Fluorine Placement : The trifluoromethyl (-CF₃) group on pyrazole versus the trifluoroethoxy (-OCH₂CF₃) group in the target compound.
- Molecular Weight : Higher molecular mass (exact data unavailable) due to the pyrazole-ethyl chain, which may reduce blood-brain barrier penetration compared to the more compact azetidine group.
Implications : The trifluoromethyl group enhances electronegativity and metabolic resistance, but the larger substituent could compromise solubility or target engagement kinetics .
2-(3-Nitrophenoxy)quinoxaline
Structure: Substituted at the 2-position with a nitrophenoxy group (-OPhNO₂) . Key Differences:
- Electron Effects: The nitro group (-NO₂) is strongly electron-withdrawing, altering the quinoxaline core’s electronic profile compared to the electron-deficient but less polar trifluoroethoxy group.
- Applications: Nitro-substituted quinoxalines are studied for fluorescence properties, whereas trifluoroethoxy derivatives may prioritize stability over optical activity. Implications: The nitro group’s redox activity could lead to undesired metabolic pathways, making the trifluoroethoxy group a superior choice for in vivo applications .
Chlorinated Quinoxaline Derivatives (e.g., 2,3-Dichloro-quinoxaline-6-carbonyl chloride)
Structure : Chlorine atoms at the 2- and 3-positions, with a reactive carbonyl chloride group .
Key Differences :
- Reactivity : Chlorine substituents increase electrophilicity, making these compounds reactive intermediates rather than drug candidates.
- Stability : The trifluoroethoxy group in the target compound offers greater hydrolytic stability compared to labile chlorides.
Implications : Chlorinated derivatives are typically precursors in synthesis, whereas the target compound’s design prioritizes stability for functional use .
Structural and Functional Analysis Table
| Compound | Substituent | Key Functional Group | Molecular Weight (g/mol) | Noted Properties |
|---|---|---|---|---|
| This compound | Azetidine-carbonyl + -OCH₂CF₃ | Trifluoroethoxy, azetidine | ~350 (estimated) | High metabolic stability, rigid scaffold |
| N-{2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-quinoxalinecarboxamide | Ethyl-pyrazole + -CF₃ | Trifluoromethyl, carboxamide | ~380 (estimated) | Enhanced electronegativity, larger substituent |
| 2-(3-Nitrophenoxy)quinoxaline | Nitrophenoxy | -NO₂ | ~285 | Fluorescence activity, redox-sensitive |
| 2,3-Dichloro-quinoxaline-6-carbonyl chloride | Chlorine + carbonyl chloride | -Cl, -COCl | ~248 | High reactivity, intermediate use |
Research Findings and Trends
- Fluorine Impact : The trifluoroethoxy group in the target compound balances lipophilicity and stability better than nitro or chlorinated groups, aligning with trends in fluorinated drug development .
- Conformational Rigidity : The azetidine ring’s compact structure may improve target binding compared to bulkier substituents like ethyl-pyrazole chains .
- Synthetic Utility: Chlorinated derivatives (e.g., 2,3-dichloro-quinoxaline) serve as intermediates, whereas the target compound is tailored for end-stage pharmacological evaluation .
Biological Activity
The compound 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity associated with this specific compound, focusing on its antimicrobial efficacy and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHFNO
- CAS Registry Number : 1394041-81-6
- Key Functional Groups :
- Quinoxaline moiety
- Azetidine ring
- Trifluoroethoxy side chain
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. Notably, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of quinoxaline derivatives reported that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.25 to 1 mg/L, indicating strong antibacterial properties comparable to existing antibiotics like vancomycin and linezolid .
| Compound | Target Bacteria | MIC (mg/L) | Comparison Antibiotic | MIC (mg/L) |
|---|---|---|---|---|
| Compound 25 | Staphylococcus aureus | 0.5 | Vancomycin | 1 |
| Compound 31 | Enterococcus faecium | 0.25 | Linezolid | 1 |
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the quinoxaline core may interfere with bacterial DNA synthesis or disrupt cell wall integrity.
Additional Biological Activities
Beyond antimicrobial effects, quinoxaline derivatives have been explored for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival .
Research Findings and Future Directions
Research into the biological activity of quinoxaline derivatives continues to expand. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the precise biochemical interactions at play.
- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and reduce potential toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]quinoxaline?
- Methodology :
- Step 1 : Utilize a mixed aldol condensation reaction between a quinoxaline precursor (e.g., 2,3-bis-anilinoquinoxaline) and trifluoroethoxy-substituted azetidine derivatives under inert conditions (argon flow). Reaction times of 5–7 hours at reflux temperatures (80–100°C) are typical for similar compounds .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or dichloromethane to achieve >95% purity .
- Validation : Confirm structural integrity using NMR (e.g., azetidine proton signals at δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for trifluoroethoxy groups (δ 4.3–4.7 ppm for –OCHCF) and azetidine protons (δ 3.5–4.0 ppm). Use NMR to verify carbonyl resonance (δ 165–170 ppm) .
- UV/Vis Spectroscopy : Monitor π→π* transitions in quinoxaline (λ~280–320 nm) to assess electronic properties .
- Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and identify energy barriers for key steps like azetidine ring formation or carbonyl coupling .
- Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst effects (e.g., triethylamine vs. DBU) .
- Validation : Cross-reference computational predictions with experimental yields and purity metrics .
Q. How to resolve contradictions in biological activity data across studies?
- Analysis Framework :
- Assay Variability : Compare cytotoxicity protocols (e.g., MTT vs. SRB assays) and cell lines used (e.g., HeLa vs. MCF-7). Note IC discrepancies due to differential uptake mechanisms .
- Structural Analogues : Evaluate substituent effects; trifluoroethoxy groups may enhance lipophilicity but reduce solubility, altering activity profiles .
- Replication : Reproduce experiments under standardized conditions (e.g., fixed DMSO concentration ≤0.1% v/v) to isolate compound-specific effects .
Q. What experimental design strategies minimize variability in synthesis yield?
- Statistical Methods :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design can optimize trifluoroethoxy coupling efficiency .
- Response Surface Methodology (RSM) : Model interactions between reaction time and temperature to identify maxima in yield (e.g., 80°C, 6 hours) .
- Robustness Testing : Introduce controlled perturbations (e.g., ±5°C temperature shifts) to assess process stability .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic and spectroscopic data for this compound?
- Resolution Strategies :
- Crystallographic Validation : Compare X-ray diffraction data (e.g., space group P2/c, unit cell parameters) with NMR-derived conformations. Discrepancies may arise from solution vs. solid-state packing effects .
- Dynamic NMR : Probe rotational barriers of the azetidine ring at variable temperatures to detect restricted rotation in solution .
- Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm) and rule out tautomeric interferences .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
